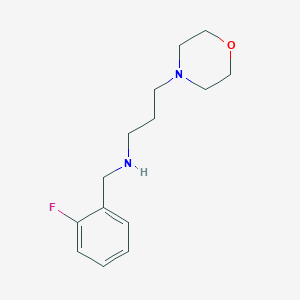

(2-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O/c15-14-5-2-1-4-13(14)12-16-6-3-7-17-8-10-18-11-9-17/h1-2,4-5,16H,3,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCCFMGQDQLZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 3-Morpholin-4-yl-propylamine with 2-Fluorobenzyl Bromide

This two-step method involves synthesizing the propylamine intermediate followed by benzylation.

Synthesis of 3-Morpholin-4-yl-propylamine

Morpholine is alkylated with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) in acetonitrile at 80°C for 12 hours. The intermediate 3-chloro-propyl-morpholine is then aminated using aqueous ammonia under pressure (120°C, 24 hours).

Reaction Scheme:

Benzylation with 2-Fluorobenzyl Bromide

The propylamine intermediate is reacted with 2-fluorobenzyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours.

Reaction Conditions:

-

Molar ratio (amine:bromide:TEA): 1:1.2:1.5

-

Workup: Extraction with 5% HCl, followed by neutralization with NaHCO₃.

Reductive Amination of 2-Fluorobenzaldehyde with 3-Morpholin-4-yl-propylamine

This one-pot method avoids handling hazardous alkyl halides.

Reaction Protocol

A mixture of 2-fluorobenzaldehyde (1 eq), 3-morpholin-4-yl-propylamine (1.1 eq), and sodium cyanoborohydride (1.5 eq) in methanol is stirred at 25°C for 24 hours. The pH is maintained at 6–7 using acetic acid.

Optimization Notes:

-

Solvent: Methanol > ethanol due to faster reaction kinetics.

-

Catalyst: NaBH₃CN outperforms NaBH₄ in selectivity.

Nucleophilic Substitution on 3-Chloro-propyl-morpholine

A modified approach uses 2-fluorobenzylamine as the nucleophile.

Stepwise Synthesis

3-Chloro-propyl-morpholine (1 eq) is reacted with 2-fluorobenzylamine (1.2 eq) in DMF at 100°C for 8 hours. Potassium iodide (0.1 eq) is added to enhance reactivity.

Workup:

-

Dilution with water.

-

Extraction with ethyl acetate.

-

Column chromatography (SiO₂, hexane:ethyl acetate = 4:1).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Key Advantages |

|---|---|---|---|---|

| Alkylation | 85–88 | 98.5 | High | High yield, minimal byproducts |

| Reductive Amination | 76–80 | 97.2 | Moderate | Avoids alkyl halides |

| Nucleophilic Substitution | 70–74 | 96.8 | Low | Uses stable intermediates |

Critical Observations:

-

Alkylation is preferred for industrial-scale synthesis due to superior yields.

-

Reductive amination is ideal for labs lacking halogenation infrastructure.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, gradient elution with hexane:ethyl acetate). The target compound elutes at Rₓ = 0.4 (TLC, UV detection).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.70 (t, J = 4.6 Hz, 4H, morpholine-OCH₂), 3.55 (s, 2H, CH₂N), 2.45 (t, J = 7.2 Hz, 2H, NCH₂), 2.35 (m, 4H, morpholine-NCH₂), 1.75 (quin, J = 7.0 Hz, 2H, CH₂).

Industrial-Scale Considerations

Byproduct Management

-

Waste streams containing morpholine are neutralized with HCl before disposal.

-

Pd/C catalysts from hydrogenation steps are filtered and regenerated.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-fluorobenzaldehyde or 2-fluorobenzyl ketone.

Reduction: Formation of 2-fluorobenzyl alcohol or 3-morpholin-4-yl-propylamine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (2-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves several key steps:

- Preparation of 2-Fluorobenzyl Alcohol : This is achieved by reducing 2-fluorobenzaldehyde using sodium borohydride.

- Formation of 2-Fluorobenzyl Chloride : The alcohol is converted to the chloride using thionyl chloride or phosphorus trichloride.

- Nucleophilic Substitution Reaction : The resulting 2-fluorobenzyl chloride reacts with 3-morpholin-4-yl-propylamine to yield the final product.

The compound has a molecular formula of C14H21FN2O and a molecular weight of 252.33 g/mol .

Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The compound can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to produce corresponding alcohols or amines.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, expanding its utility in synthetic pathways.

Biology

In biological research, this compound has been investigated for its potential role as a ligand in receptor binding studies. Specifically, it has shown promise in modulating signaling pathways and may interact with various molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, while the morpholine ring improves solubility and bioavailability.

Medicine

The compound is being explored for its therapeutic properties, including:

- Anti-inflammatory Effects : Research indicates that it may have potential applications in treating inflammatory conditions.

- Anticancer Activity : Studies suggest that it could inhibit tubulin polymerization, similar to known antitumor agents like podophyllotoxin . This inhibition may contribute to its potential as an anticancer agent.

Industrial Applications

In industry, this compound is utilized in developing novel materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can lead to enhanced material characteristics.

Case Studies

-

Tubulin Polymerization Inhibition :

A study investigated morpholino derivatives similar to this compound for their ability to inhibit tubulin polymerization. Results indicated that certain derivatives effectively inhibited this process in vitro, suggesting potential antineoplastic properties . -

Adenosine A3 Receptor Agonism :

Research has demonstrated that compounds related to this compound can act as agonists for the adenosine A3 receptor. This action may have implications for treating ischemic conditions and protecting tissues from damage during ischemia or hypoxia .

Mechanism of Action

The mechanism of action of (2-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the morpholine ring can improve solubility and bioavailability. The compound may modulate signaling pathways or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The table below compares (2-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine with its chloro, methoxy, and thiophene-containing analogs:

Structural Characterization

Biological Activity

(2-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzyl moiety and a morpholine ring, which contribute to its unique chemical reactivity and biological properties. Its molecular formula is with a molecular weight of 250.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes involved in metabolic pathways. It has been shown to:

- Modulate neurotransmission : The compound may influence pathways related to mood, cognition, and behavior by interacting with neurotransmitter receptors.

- Inhibit specific enzymes : Studies indicate that it may inhibit enzymes linked to cancer proliferation and other diseases, suggesting potential as an anti-cancer agent.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Anticancer Activity : In vitro studies have demonstrated that derivatives of morpholine compounds exhibit significant antiproliferative effects against human cancer cell lines.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurological disorders.

Antiproliferative Activity

A study examined the antiproliferative effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HCT116 (Colon) | 0.5 | Significant inhibition observed |

| MCF-7 (Breast) | 0.7 | Comparable efficacy to established drugs |

| U87 MG (Glioblastoma) | 0.6 | Induced apoptosis in treated cells |

| A549 (Lung) | 1.0 | Moderate activity noted |

These findings suggest that the compound has promising potential as an anticancer agent, particularly against colon and breast cancer cells.

Neuroprotective Studies

Research has also focused on the neuroprotective effects of the compound in models of neurodegeneration:

- Mechanism : The compound was found to reduce oxidative stress markers and improve neuronal survival in vitro.

- Animal Model : In vivo studies demonstrated improved cognitive function in mice subjected to neurotoxic agents when treated with the compound.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Activity Type | IC50 (µM) |

|---|---|---|

| (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | Anticancer | 1.2 |

| 4-Fluorobenzyl-(3-morpholin-4-yl-propyl)-amine | Neuroprotective | 0.9 |

This table indicates that while similar compounds exhibit activity, this compound shows superior potency in certain contexts.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (2-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can its purity be validated?

- Synthesis : Utilize nucleophilic substitution reactions between 2-fluoro-benzylamine and 3-morpholin-4-yl-propyl halides (e.g., bromide or chloride) in anhydrous ethanol or THF at 60–80°C, with triethylamine as a base to neutralize HX byproducts .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate the compound .

- Characterization : Confirm structure via (e.g., δ 2.4–2.8 ppm for morpholine protons, δ 4.3 ppm for benzyl-CH-N), , and high-resolution mass spectrometry (HRMS). Purity (>98%) should be validated using HPLC with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Storage : Keep under inert gas (N or Ar) at –20°C in amber glass vials to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential amine volatility .

- Spill Management : Neutralize with dilute acetic acid (5%) and absorb with vermiculite; dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) at 100 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL for anisotropic displacement parameter refinement. If torsional angles conflict with density maps (e.g., morpholine ring puckering), employ Cremer-Pople coordinates to quantify puckering amplitude (Q) and phase angle (φ) .

- Validation : Cross-check with WinGX metrics (R, R < 4% for I > 2σ(I)) and PLATON ADDSYM to detect missed symmetry .

Q. What experimental strategies are effective for studying the environmental fate of this compound?

- Degradation Studies : Perform hydrolysis (pH 2–12, 25–50°C) and photolysis (UV-Vis light, λ > 290 nm) to identify breakdown products via LC-MS/MS .

- Partitioning Analysis : Measure log (octanol-water) using shake-flask methods and soil sorption coefficients () via batch equilibration .

- Computational Modeling : Predict environmental persistence with EPI Suite™ and ECOSAR for ecotoxicity profiling .

Q. How can researchers investigate the compound’s interactions with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to morpholine-recognizing enzymes (e.g., kinases). Validate poses with MD simulations (GROMACS, 100 ns) to assess stability .

- In Vitro Assays : Screen for kinase inhibition (e.g., PI3K/AKT pathway) using fluorescence polarization or ATP-Glo™ assays. Cross-reference with cytotoxicity data (IC) in HEK293 or HeLa cells .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify oxidative or demethylation pathways .

Methodological Notes

- Contradiction Management : If NMR and crystallography data conflict (e.g., rotational isomerism), perform variable-temperature NMR (VT-NMR) to probe dynamic processes .

- Theoretical Frameworks : Link studies to conceptual models like QSAR for bioactivity or density functional theory (DFT) for electronic structure analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.